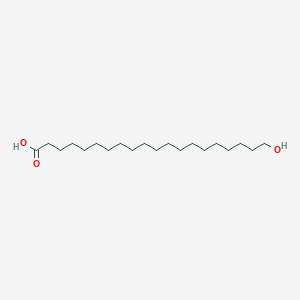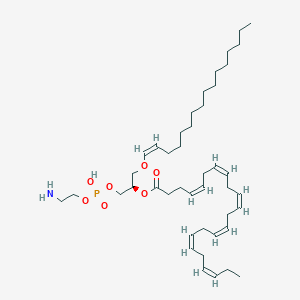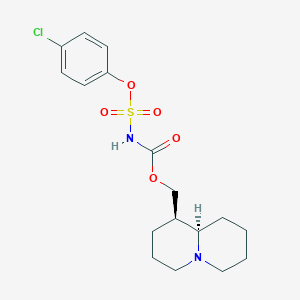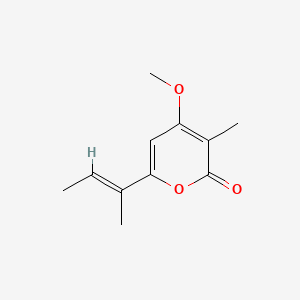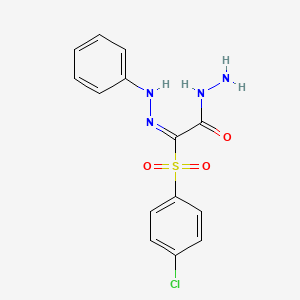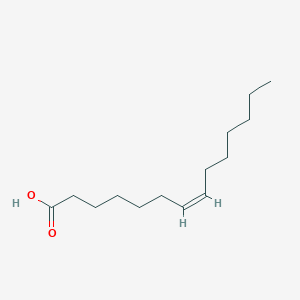
7Z-tetradecenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
, also known as 7z-tetradecenoate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, is considered to be a fatty acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been detected in multiple biofluids, such as blood and urine. Within the cell, is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
Cis-tetradec-7-enoic acid is a tetradecenoic acid having a cis-double bond at the 7-position.
Applications De Recherche Scientifique
1. Biological Role in Bacteria
7Z-tetradecenoic acid, identified in the phospholipids of Escherichia coli, is a significant component, comprising about 15% of the total unsaturated fatty acids in the bacterial envelope (Batchelor & Cronan, 1973).
2. Chemical Synthesis Techniques
Efficient synthesis of (7Z)–retinoate and (7Z)–retinal has been developed using Suzuki coupling and other techniques, showcasing the chemical manipulability of 7Z-tetradecenoic acid derivatives (Álvarez, Domínguez, & de Lera, 2001).
3. Photovoltaic Research
7Z-tetradecenoic acid derivatives have been studied in dye-sensitised photoelectrochemical solar cells, with an emphasis on understanding their photochemical properties and potential application in renewable energy technologies (Li et al., 2002).
4. Human Depot Fat Composition
The study of positional isomers of monounsaturated fatty acids, including tetradecenoic acids, in human adipose tissue provides insights into lipid metabolism and potential implications for human health (Jacob & Grimmer, 1968).
5. Agricultural Applications in Pest Control
7Z-tetradecenoic acid derivatives are effective as pheromone baits in controlling pests like the vine bud moth, Theresimima ampellophaga, indicating their potential use in sustainable agricultural practices (Subchev et al., 2004; Subchev et al., 1998).
6. Enzymatic Reactions and Stereochemistry
Research into the enzymatic conversion of tetradecenoic acid derivatives in moth pheromone biosynthesis provides insights into enzymatic specificity and stereochemistry, essential for understanding biochemical processes (Rodríguez et al., 2002).
7. Role in Insect Pheromone Systems
Studies on the seasonal dependency of 7Z-tetradecenal in the sex pheromones of certain moths, like Spaelotis clandestina, offer insights into the intricate relationships between chemical compounds and insect behavior (Steck et al., 1982).
Propriétés
Formule moléculaire |
C14H26O2 |
|---|---|
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
(Z)-tetradec-7-enoic acid |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h7-8H,2-6,9-13H2,1H3,(H,15,16)/b8-7- |
Clé InChI |
ZVXDGKJSUPWREP-FPLPWBNLSA-N |
SMILES isomérique |
CCCCCC/C=C\CCCCCC(=O)O |
SMILES |
CCCCCCC=CCCCCCC(=O)O |
SMILES canonique |
CCCCCCC=CCCCCCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5R)-5-[4-(methylaminomethyl)phenyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;dihydrochloride](/img/structure/B1234884.png)
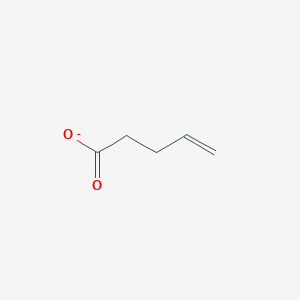
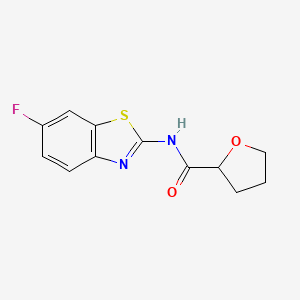

![(Z)-4-[(2S,8R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1234895.png)
